6-[(3-methoxyphenyl)methoxy]-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
67733-84-0 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O2/c1-18-10-4-2-3-9(5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
PGJZWBYTERXCMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 3 Methoxyphenyl Methoxy 7h Purine and Its Derivatives
Strategic Approaches to Purine (B94841) Core Functionalization at the 6-Position
Functionalization at the 6-position of the purine core is a critical step in the synthesis of 6-[(3-methoxyphenyl)methoxy]-7H-purine and its analogs. This is typically achieved through the displacement of a leaving group, most commonly a halogen, from a purine precursor.
The introduction of the (3-methoxyphenyl)methoxy group at the C6 position of the purine ring is a pivotal transformation. This is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The most common precursor for this reaction is 6-chloropurine (B14466).
The general reaction involves the treatment of 6-chloropurine with (3-methoxyphenyl)methanol in the presence of a base. The choice of base and solvent is crucial for the reaction's success, influencing both the yield and the regioselectivity of the subsequent alkylation steps. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic bases. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
A study on the synthesis of 6-alkoxy purine analogs highlights a method where dichloropyrimidines are treated with an alcohol and an N,N-dimethylamide under strongly basic conditions to simultaneously achieve displacement at C6 and annulation to form the purine ring. ugr.es This tandem reaction's outcome is controlled by the specific N,N-dimethylamide used. ugr.es
Alkylation of the purine ring can occur at either the N7 or N9 position of the imidazole (B134444) part of the purine scaffold, often leading to a mixture of regioisomers. The control of regioselectivity is a significant challenge in purine chemistry.
Direct alkylation of 6-substituted purines with alkyl halides under basic conditions frequently results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer usually predominating. nih.gov However, the reaction conditions can be optimized to favor one isomer over the other. For instance, the use of specific bases, such as tetrabutylammonium (B224687) hydroxide, has been shown to favor N9 alkylation. researchgate.net
Several strategies have been developed to achieve regioselective N7 or N9 alkylation:
Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. For example, the presence of a coplanar azole ring at the 6-position can shield the N7 position, leading to exclusive N9 alkylation. acs.orgnih.gov
Protecting Groups: A multi-step approach involves protecting the N9 position, followed by regioselective alkylation at N7, and subsequent deprotection. nih.gov
Catalysis: The use of catalysts can influence the regioselectivity. For instance, a palladium-catalyzed reaction of vinyl cyclopropanes with purines afforded N9 adducts, while the use of MgI2 as a catalyst favored the formation of N7-adducts. researchgate.net A method for direct N7 regioselective tert-alkylation of 6-substituted purines has been developed using SnCl4 as a catalyst with N-trimethylsilylated purines. nih.gov
De Novo Synthesis: Building the purine ring from appropriately substituted imidazole or pyrimidine (B1678525) precursors allows for unambiguous regiocontrol. researchgate.netmdpi.com
| Method | Position Favored | Key Features |
| Direct Alkylation (Basic) | N9 (major), N7 (minor) | Often produces isomeric mixtures. nih.gov |
| Steric Hindrance at C6 | N9 | Bulky groups shield the N7 position. acs.orgnih.gov |
| Protecting Group Strategy | N7 | Multi-step and laborious. nih.gov |
| Catalysis (e.g., MgI2) | N7 | Catalyst directs regioselectivity. researchgate.net |
| De Novo Synthesis | N7 or N9 | Unambiguous but can be lengthy. researchgate.netmdpi.com |
Key Chemical Reactions and Mechanistic Considerations in Purine Synthesis
The synthesis of this compound and its derivatives relies on a toolbox of fundamental organic reactions. Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and achieving the desired products.
As mentioned, the key step in installing the (3-methoxyphenyl)methoxy side chain is a nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine, typically 6-chloropurine. The purine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens.
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile (the alkoxide generated from (3-methoxyphenyl)methanol) adds to the C6 position, temporarily disrupting the aromaticity of the pyrimidine ring. The subsequent departure of the chloride ion restores the aromaticity and yields the desired 6-alkoxypurine. The rate of this reaction can be influenced by the nature of the substituents on the purine ring and the reaction conditions. For instance, the synthesis of some 6-alkoxy-2-aminopurines is reported to be slow, requiring harsh conditions due to the electron-donating effect of the amino group, which deactivates the ring towards nucleophilic attack. researchgate.net
While not directly involved in the synthesis of the ether linkage in this compound, cross-coupling reactions are invaluable for further functionalization of the purine core, including the introduction of aryl or other carbon-based substituents at various positions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halogenated purine and a boronic acid or ester is a powerful tool for forming C-C bonds. It has been used for the direct C6-H arylation of purines with arylboronic acids. researchgate.net
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds. It could be a potential alternative for the etherification step, although it is more commonly used for N-arylation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is widely used for the formation of C-N bonds, allowing for the introduction of various amine substituents onto the purine scaffold.
Direct arylation of 6-chloropurine with activated aromatics promoted by anhydrous AlCl3 has also been reported as a complementary method to classical coupling reactions for synthesizing C6-aryl-substituted purines. nih.gov
The formation of the ether linkage in this compound is a specific example of the broader class of Williamson ether synthesis, adapted to the context of a heterocyclic aromatic system. The reaction involves the deprotonation of the alcohol ((3-methoxyphenyl)methanol) to form a more nucleophilic alkoxide, which then displaces a leaving group on the purine ring.
The efficiency of this etherification can be influenced by factors such as the choice of base, solvent, and temperature. Strong bases like sodium hydride are effective in generating the alkoxide. The use of a large excess of the alcohol as the solvent can also drive the reaction forward, although this may not be practical for complex or valuable alcohols. researchgate.net
An alternative approach for forming linkages at the 6-position involves the use of 6-methylsulfonylpurine derivatives. These can react with carbanions to form C-C bonds, which can then be further manipulated. nih.gov
| Reaction Type | Key Transformation | Common Reagents/Catalysts | Application in Purine Chemistry |
| Nucleophilic Aromatic Substitution (SNAr) | C-X → C-Nu (X=halogen, Nu=nucleophile) | Base (e.g., NaH, K2CO3) | Installation of alkoxy, amino, and other groups at the 6-position. researchgate.net |
| Suzuki-Miyaura Coupling | C-X + R-B(OR)2 → C-R | Pd catalyst, base | C-C bond formation, arylation of the purine core. researchgate.net |
| Chan-Lam Coupling | C-X + R-NH2/R-OH → C-NHR/C-OR | Cu catalyst | C-N and C-O bond formation. |
| Buchwald-Hartwig Amination | C-X + R-NH2 → C-NHR | Pd catalyst, base | Introduction of amine substituents. |
| Williamson Ether Synthesis | R-OH + R'-X → R-O-R' | Base | Formation of ether linkages, such as in 6-alkoxypurines. |
Optimization of Synthetic Protocols for Research Scale and Analog Library Generation
The efficient synthesis of this compound and its derivatives is crucial for enabling thorough investigation in medicinal chemistry and chemical biology. Optimization of synthetic protocols is aimed at improving reaction yields, simplifying purification processes, and adapting the synthesis for parallel formats to facilitate the rapid generation of analog libraries. This allows for extensive structure-activity relationship (SAR) studies.
The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the C6 position of the purine core with 3-methoxybenzyl alcohol. A common and commercially available starting material for this transformation is 6-chloropurine. The reaction proceeds via a Williamson ether synthesis-type mechanism, where the alkoxide of 3-methoxybenzyl alcohol displaces the chloride ion.
For research-scale synthesis, where tens to hundreds of milligrams of the compound are required, the optimization of reaction conditions is paramount. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and reaction time.
Key Parameters for Optimization of Research-Scale Synthesis
| Parameter | Options/Variables | Rationale for Optimization |
| Base | NaH, K₂CO₃, Cs₂CO₃, t-BuOK | The strength and solubility of the base influence the rate of alkoxide formation and can affect side reactions. Stronger bases like NaH are often effective but require anhydrous conditions. |
| Solvent | DMF, DMSO, THF, Dioxane | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF and DMSO are common choices. |
| Temperature | Room Temperature to 150°C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side product formation. Microwave irradiation can also be employed to accelerate the reaction. researchgate.net |
| Reaction Time | 1 to 24 hours | The reaction time is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. |
| Purification | Silica gel chromatography, recrystallization, preparative HPLC | The choice of purification method depends on the purity requirements and the physical properties of the product. For research scale, chromatography is common. |
A typical laboratory-scale synthesis would involve the slow addition of a strong base, such as sodium hydride, to a solution of 3-methoxybenzyl alcohol in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to form the corresponding alkoxide. Subsequently, 6-chloropurine is added, and the reaction mixture is heated to ensure the completion of the substitution reaction.
For the generation of an analog library based on the this compound scaffold, the synthetic protocol is adapted for a parallel synthesis format. bioduro.comspirochem.com This allows for the simultaneous synthesis of a multitude of derivatives in multi-well plates or with the use of automated synthesizers. youtube.com The core scaffold, 6-chloropurine, can be reacted with a diverse library of substituted benzyl (B1604629) alcohols, or other alcohols, to explore the impact of different substituents on biological activity.
In a parallel synthesis approach, reaction conditions are chosen to be robust and broadly applicable to a range of substrates. bioduro.com For instance, a set of diverse alcohols can be arrayed in a 96-well plate, and robotic liquid handlers can dispense the 6-chloropurine solution and the base to each well. After incubation at an optimized temperature, the reactions are quenched, and the products can be purified using high-throughput methods such as parallel preparative HPLC.
Illustrative Analog Library from 6-chloropurine
| Entry | Alcohol Component | Resulting 6-alkoxy-7H-purine Derivative |
| 1 | 3-methoxybenzyl alcohol | This compound |
| 2 | 4-methoxybenzyl alcohol | 6-[(4-methoxyphenyl)methoxy]-7H-purine |
| 3 | 2-methoxybenzyl alcohol | 6-[(2-methoxyphenyl)methoxy]-7H-purine |
| 4 | 3,4-dimethoxybenzyl alcohol | 6-[(3,4-dimethoxyphenyl)methoxy]-7H-purine |
| 5 | 4-chlorobenzyl alcohol | 6-[(4-chlorophenyl)methoxy]-7H-purine |
| 6 | Benzyl alcohol | 6-(benzyloxy)-7H-purine |
| 7 | Cyclohexylmethanol | 6-(cyclohexylmethoxy)-7H-purine |
| 8 | 1-phenylethanol | 6-(1-phenylethoxy)-7H-purine |
The generation of such libraries is instrumental in the early stages of drug discovery, enabling a rapid exploration of the chemical space around a hit compound. uniroma1.it The data obtained from screening these libraries against a biological target can then be used to build robust SAR models and guide the design of more potent and selective next-generation compounds. The synthetic methodologies for creating libraries of 6-alkoxy purines have been successfully applied to discover compounds with specific biological activities. researchgate.net
Further chemical transformations can be performed on the purine core of this compound to generate additional diversity. For example, regioselective alkylation or arylation at the N7 or N9 positions can provide access to another vector of diversification. nih.gov The optimization of these subsequent reactions would also be necessary to ensure their suitability for library generation.
Computational and Theoretical Investigations of 6 3 Methoxyphenyl Methoxy 7h Purine and Its Analogues
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools that allow for the visualization and prediction of the behavior of molecules at an atomic level. These methods are instrumental in understanding how ligands like 6-[(3-methoxyphenyl)methoxy]-7H-purine interact with biological targets.
Ligand-Target Docking Analysis to Elucidate Potential Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mechanism of purine (B94841) derivatives and identifying key interactions that contribute to their biological activity. For purine analogues, which are known to target a variety of proteins, particularly kinases, docking studies reveal critical binding modes. mdpi.comnih.gov
In a typical docking study involving a purine analogue like this compound, the purine core often forms hydrogen bonds with the hinge region of the kinase active site. For instance, in studies with Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the purine scaffold is observed to form hydrogen bonds with backbone atoms of key residues such as Leu83. nih.gov The methoxyphenylmethoxy group at the C6 position would be projected into a more solvent-exposed region or a hydrophobic pocket, where it can form van der Waals or hydrophobic interactions. The specific orientation and interactions of the 3-methoxyphenyl (B12655295) group are critical for determining potency and selectivity. Docking simulations can explore various conformations of the flexible methoxybenzyl side chain to identify the most energetically favorable binding pose. Key amino acid residues frequently involved in binding purine-based inhibitors include aspartate, glutamate, lysine (B10760008), and glutamine, which can form hydrogen bonds with the ligand. nih.gov
Table 1: Potential Protein Targets for Purine Analogues and Key Interacting Residues
| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1H1S | Asp86, Glu81, Leu83, Lys33, Lys89, Gln131 | Hydrogen Bonding, Hydrophobic |
| Bcr-Abl Kinase | - | T315, M318 | Hydrophobic, Hydrogen Bonding |
| Smoothened (SMO) Receptor | - | - | Hydrophobic, van der Waals |
This table is generated based on data from analogous purine structures and represents potential interactions.
Molecular Dynamics Simulations for Assessing Ligand-Receptor Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time. nih.gov MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules. nih.gov
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches in Purine Research
Both SBDD and LBDD are foundational strategies in modern drug discovery, and both have been extensively applied to the development of purine-based compounds. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity. nih.govnih.govgardp.org In the context of purine research, if the 3D structure of a target kinase is known, SBDD can be used to iteratively modify the this compound scaffold. washington.edu For example, by observing the shape and properties of the binding pocket, medicinal chemists can rationally design modifications to the methoxyphenyl ring to improve hydrophobic packing or introduce new hydrogen bond donors or acceptors to interact with specific residues, thereby enhancing potency. washington.edu
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. gardp.orgbiosolveit.de This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov By analyzing the chemical structures and biological activities of these known active and inactive compounds, a model, such as a pharmacophore or a QSAR model, can be developed. gardp.org For purine research, a set of 6-alkoxypurine analogues with varying substituents and known activities could be used to build a model that defines the essential structural features required for activity. This model can then be used to screen virtual libraries or to design new molecules, like this compound, with a higher probability of being active. biosolveit.de
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide detailed information about the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity, which are difficult to obtain experimentally. nih.gov
Density Functional Theory (DFT) Applications in Purine Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov DFT calculations can be used to determine various properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. tandfonline.com
Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. researchgate.netacs.org For instance, it can be used to study the tautomerism of the purine ring, predicting the relative stability of different tautomers (e.g., 7H vs. 9H) in various solvents. orientjchem.org By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction, providing insights into its feasibility and kinetics. rsc.org Studies on purine derivatives have used DFT to analyze geometries, frequencies, and heats of formation, providing a deeper understanding of their chemical behavior. nih.govnih.gov
Table 2: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; related to reactivity with electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying regions prone to electrophilic or nucleophilic attack. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research on Purine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For purine scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comresearchgate.net
In a typical 3D-QSAR study, a set of structurally related purine analogues is aligned, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.govnih.gov These fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS). tandfonline.com The resulting QSAR model can be visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. researchgate.netnih.gov For example, a CoMFA contour map might show a green-colored region near the C6-substituent, indicating that bulky groups are favored for higher activity, while a red-colored region might suggest that electronegative groups are detrimental. nih.gov Such models are invaluable for predicting the activity of newly designed purine derivatives and for guiding the synthesis of more potent compounds. mdpi.comnih.govmdpi.com
Table 3: Common Fields Used in 3D-QSAR (CoMFA/CoMSIA) Studies
| Field | Description | Favorable Indication (Contour Map Color) | Unfavorable Indication (Contour Map Color) |
|---|---|---|---|
| Steric | Represents the shape and size of the molecule. | Bulky groups are favored (Green) | Bulky groups are disfavored (Yellow) |
| Electrostatic | Represents the charge distribution. | Positive charge is favored (Blue) | Negative charge is favored (Red) |
| Hydrophobic | Represents the affinity for non-polar environments. | Hydrophobic groups are favored (Yellow) | Hydrophilic groups are favored (White/Gray) |
| H-Bond Donor | Represents the ability to donate a hydrogen bond. | H-bond donors are favored (Cyan) | H-bond donors are disfavored (Purple) |
Biological Target Identification and Molecular Mechanisms of Action of 6 3 Methoxyphenyl Methoxy 7h Purine and Its Analogues
Enzymatic Inhibition and Modulation Studies
Analogues of 6-[(3-methoxyphenyl)methoxy]-7H-purine have been investigated for their ability to inhibit or modulate a range of enzymes, demonstrating the potential of the purine (B94841) core in designing targeted inhibitors.
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell proliferative diseases. mdpi.com PNP inhibitors are designed to block the enzymatic conversion of purine nucleosides into their corresponding nucleobases and ribose-1-phosphate. scbt.com
Research into PNP inhibitors has explored various purine analogues. While most inhibitors are structural analogues of nucleoside substrates, modified at the nucleobase or the carbohydrate moiety, non-nucleoside purine derivatives have also been studied. mdpi.com For instance, a series of N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine were tested for their ability to inhibit PNP from human erythrocytes. nih.gov One N(7)-acyclonucleoside analogue, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was found to be a more effective inhibitor of human PNP (Ki = 5 µM) than its N(9) counterpart (Ki = 14 µM). nih.gov These compounds act as competitive inhibitors with respect to the nucleoside substrate. nih.gov Another PNP inhibitor, 8-aminoguanine, has been shown to reduce pain and prevent bladder damage in a rat model of hemorrhagic cystitis by increasing levels of the tissue-protective purine metabolite, inosine. nih.gov
Table 1: Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by Purine Analogues
| Compound | Inhibition Constant (Ki) | Mechanism of Action | Reference |
|---|---|---|---|
| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | 5 µM | Competitive | nih.gov |
| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | 14 µM | Competitive | nih.gov |
| 4-Amino-5-(1H-pyrrol-3-yl)pyridine | 0.70 mM | Non-competitive | mdpi.com |
The purine scaffold is a common feature in many protein kinase inhibitors. Analogues of this compound have shown activity against several kinases.
Protein Kinase CK2: CK2 is a serine/threonine kinase implicated in various cellular processes, and its overexpression is linked to cancer. jst.go.jp Novel CK2α inhibitors with purine scaffolds have been identified. nih.gov For example, a 3-carboxyphenyl derivative with a 4-fluorophenyl group at the 9-position of the purine scaffold demonstrated an inhibitory activity (IC50) against CK2α of 0.18 μM. nih.gov This represented a significant improvement in potency compared to related 4-carboxyphenyl derivatives. nih.gov
Fibroblast Growth Factor Receptor (FGFR): FGFR is a receptor tyrosine kinase and an attractive target for cancer therapy. nih.gov A series of irreversible covalent FGFR inhibitors based on a 6-(3,5-Dimethoxyphenyl)-9H-purine scaffold have been designed. nih.gov The lead compound from this series, III-30, showed potent inhibition of FGFR1 and FGFR4 enzyme activity and effectively suppressed FGFR-mediated signaling pathways. nih.gov
Src Kinase: Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation and migration. nih.gov Potent and selective inhibitors of Src kinase activity have been identified among quinoline and quinazoline derivatives, which share structural similarities with the purine heterocyclic system. nih.gov A specific dual-site Src tyrosine kinase inhibitor, Src Inhibitor 1, demonstrated potent, ATP-competitive inhibition with an IC50 value of 44 nM for Src. medchemexpress.com
Table 2: Modulation of Protein Kinase Activity by Purine Analogues and Related Compounds
| Target Kinase | Compound Class/Example | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| CK2α | 3-carboxyphenyl purine derivative | 0.18 µM | nih.gov |
| FGFR1/FGFR4 | 6-(3,5-Dimethoxyphenyl)-9H-purine derivative (III-30) | Potent (specific value not provided) | nih.gov |
| Src | Src Inhibitor 1 | 44 nM | medchemexpress.com |
| Lck | Src Inhibitor 1 | 88 nM | medchemexpress.com |
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides like cAMP. A series of heterocycle-condensed purines have been designed as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV). nih.gov These compounds were developed to have potent and selective inhibitory activity against PDE IV, with one of the most potent being 3,4-dipropyl-4,5,7,8-tetrahydro-3H-imidazo[1,2-i]-purin-5-one. nih.gov The activity of these purine analogues as tracheal-relaxants was found to be closely correlated with their PDE IV-inhibitory action. nih.gov
Receptor Binding and Allosteric Modulation Investigations
The purine structure is central to the endogenous ligands for purinergic receptors, and synthetic analogues have been extensively studied for their receptor binding properties.
Adenosine (B11128) Receptors (A1, A2A, A2B, A3): Modifications to the purine ring, particularly at the N6 and C2 positions, have yielded selective ligands for adenosine receptor subtypes. nih.govnih.gov For the A3 receptor, N6-benzyl substitutions on adenosine are favorable for high affinity and selectivity. nih.gov For example, 2-phenylethynyl-N6-methyladenosine showed a high affinity for the human A3 receptor with a Ki of 3.4 nM and high selectivity over A1 and A2A receptors. nih.gov The A2B receptor, which has a low affinity for adenosine, can also be targeted by purine derivatives. nih.gov
P2X Receptors (P2X7): The P2X7 receptor, an ATP-gated ion channel, is a target in neuroinflammation. acs.orgnih.gov Novel non-nucleotide purine derivatives have been developed as P2X7 antagonists. acs.org One such compound, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004), was identified as a potent and selective P2X7 antagonist. acs.org P2X7 receptors are activated by high concentrations of extracellular ATP, which can occur during inflammation or cellular injury. news-medical.net Antagonists like the CNS-penetrant JNJ-54175446 are being investigated for their therapeutic potential in conditions involving neuroinflammation. news-medical.net
Table 3: Interaction of Purine Analogues with Purinergic Receptor Subtypes
| Receptor Subtype | Compound Example | Affinity (Ki) / Activity | Reference |
|---|---|---|---|
| Human A3 Adenosine Receptor | 2-phenylethynyl-N6-methyladenosine | 3.4 nM | nih.gov |
| Human A2B Adenosine Receptor | (S)-2-phenylhydroxypropynylNECA | EC50 = 0.22 µM (agonist) | nih.gov |
| P2X7 Receptor | ITH15004 | Potent Antagonist | acs.org |
The binding of ligands to adenosine receptors is highly dependent on the structural features of the purine analogue. The affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) can be fine-tuned through chemical modifications. nih.govnih.gov
The ribose moiety of adenosine binds in a hydrophilic region of the receptor, while the adenine (B156593) moiety binds in a largely hydrophobic region. nih.gov N6-substitutions are a key determinant of affinity and selectivity. Small N6 substitutions like methoxy (B1213986) can provide high affinity at the human A3 receptor. nih.gov The presence of a methyl group on the N6 position of 2-alkynyladenosines was found to increase affinity at the human A3 receptor while decreasing it at other subtypes, thus enhancing A3 selectivity. nih.gov For example, N6-methyl substitution in 2-phenylethynyladenosine resulted in a compound with a Ki of 3.4 nM for the A3 receptor, with approximately 500-fold selectivity over the A1 receptor and 2500-fold selectivity over the A2A receptor. nih.gov
Modulation of Cellular Pathways at the Molecular Level
The purine scaffold is a fundamental component of nucleic acids and coenzymes, making its analogues potential modulators of numerous cellular processes. The substitution at the 6-position of the purine ring is a common strategy in medicinal chemistry to develop compounds that can interact with various biological targets, including enzymes and regulatory RNA elements.
Interference with Riboswitch Functionality in Prokaryotic Systems
Riboswitches are structured non-coding RNA domains, predominantly found in the 5'-untranslated regions of bacterial messenger RNAs (mRNAs), that regulate gene expression in response to binding specific small molecules. Purine riboswitches, in particular, play a crucial role in controlling the biosynthesis and transport of purines. Synthetic purine analogues have been explored as potential antimicrobial agents that could hijack these regulatory mechanisms.
While there is no direct evidence specifically implicating this compound in the modulation of riboswitch functionality, the general principle relies on the structural similarity of the analogue to the natural purine ligand (guanine or adenine). A synthetic analogue that binds to the aptamer region of a purine riboswitch could either mimic the natural ligand and trigger a downstream gene expression change, or act as an antagonist, preventing the natural ligand from binding and thereby disrupting the regulatory circuit. This could lead to either the inappropriate expression or repression of genes essential for bacterial survival.
Research on other 6-substituted purine analogues has shown that they can interact with RNA. For instance, certain 6-substituted 9-β-D-ribofuranosyl purine analogues have been demonstrated to bind to RNA single strands and interfere with the formation of RNA duplexes. nih.gov This suggests that compounds with a purine core can have an affinity for RNA structures, a prerequisite for riboswitch interaction. However, the specific interactions and functional consequences of this compound binding to any prokaryotic riboswitch have not been documented.
Table 1: General Classes of Purine Analogues and their Potential Interaction with Riboswitches
| Class of Purine Analogue | Potential Mechanism of Action on Riboswitches |
| 6-alkoxypurines | Potential to bind to the purine riboswitch aptamer, either activating or inhibiting gene expression. |
| 6-thiopurines | Known to have various biological activities; their interaction with riboswitches is an area of interest. |
| 6-aminopurines | Analogues of adenine that could potentially target adenine-sensing riboswitches. |
Impact on Signal Transduction Networks and Gene Expression Regulation
Purines and their derivatives are key signaling molecules in a variety of signal transduction pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Extracellular purines, for example, can activate a range of purinergic receptors (P2X and P2Y receptors), which in turn triggers downstream signaling cascades involving second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions.
There is currently no specific data available that details the impact of this compound on any signal transduction network or gene expression regulation. However, based on the activities of other purine analogues, it is conceivable that this compound could interact with components of purinergic signaling pathways. For example, it might act as an agonist or antagonist at purinergic receptors, or it could inhibit enzymes involved in purine metabolism, thereby altering the levels of endogenous signaling molecules.
The regulation of gene expression is a complex process that can be influenced at multiple levels. Alterations in signal transduction pathways by a purine analogue could ultimately lead to changes in the activity of transcription factors and, consequently, the expression of their target genes. For example, dysregulation of purine metabolism has been linked to changes in the expression of genes involved in inflammation and pyroptosis in the context of diseases like gout. mdpi.com Furthermore, studies in bacteria have shown that disruption of purine regulatory proteins can lead to significant changes in the transcription levels of key genes involved in purine metabolism. researchgate.net
Table 2: Potential, Unverified Cellular Targets for 6-substituted Purine Analogues
| Potential Target Class | Potential Effect |
| Purinergic Receptors | Agonism or antagonism, leading to modulation of downstream signaling. |
| Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression. |
| Phosphodiesterases (PDEs) | Modulation of intracellular second messenger levels (e.g., cAMP, cGMP). |
| Enzymes of Purine Metabolism | Alteration of endogenous purine nucleotide pools. |
It is important to reiterate that the specific effects of this compound on these pathways have not been experimentally determined. The information presented here is based on the known activities of the broader class of purine analogues and represents potential avenues for future research.
Structure Activity Relationship Sar Investigations for 6 3 Methoxyphenyl Methoxy 7h Purine Derivatives
Impact of Substituent Variations on Purine (B94841) Core Biological Activity
Systematic modification of the purine scaffold is a key strategy for exploring and optimizing biological activity. The nature, size, and electronic properties of substituents at the 6-position, on the phenyl ring, and at other positions of the purine core can dramatically influence target interaction and efficacy.
The 6-position of the purine ring is a critical site for modification, and the nature of the atom linking the substituent to the core (oxygen, nitrogen, or sulfur) significantly impacts biological activity. For a series of 6-substituted purine derivatives developed as selective positive inotropes, thioether-linked derivatives were found to be superior to their oxygen (O-alkylation) and nitrogen (N-arylation) isosteres. researchgate.netresearchgate.net This suggests that for certain targets, the sulfur atom in the linker may provide optimal electronic and conformational properties for binding.
In studies of 2',3'-dideoxypurine nucleosides as potential anti-HIV agents, a clear SAR was established based on the 6-position substituent. The order of potency was found to be NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. nih.gov This trend indicates that a "bulk tolerance" effect is at play, where smaller, less sterically hindered groups are favored for potent antiviral activity. nih.gov The highly active N6-methyl derivative highlights the importance of a specific, small alkylamino group at this position. nih.gov
For O6-substituted purines designed to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), an allyl or benzyl (B1604629) group attached through an exocyclic oxygen was required for efficient activity. nih.gov This underscores the importance of the O-alkylation linkage for this particular biological function. The choice between N-alkylation and O-alkylation can be a pivotal factor in synthetic strategies and final biological outcomes, as the two regioisomers often exhibit distinct properties. researchgate.netnih.govrsc.org
| General Structure | Linker Atom (X) | Substituent (R) | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| 6-(X-R)-Purine | S (Thioether) | Benzhydryl | Superior activity compared to O and N linkers for positive inotropic agents. | researchgate.netresearchgate.net |
| O (Ether/Alkoxy) | p-Y-benzyl | Required for efficient AGT depletion activity. | nih.gov | |
| NH (Amine) | Methyl | Most potent for anti-HIV activity among a series of N6-substituted nucleosides. | nih.gov |
The (3-methoxyphenyl)methoxy group offers multiple avenues for modification to probe SAR. The position of the methoxy (B1213986) group on the phenyl ring and its replacement with other functional groups can alter the electronic and steric profile of the entire molecule, thereby influencing target binding.
The electronic influence of substituents on an aromatic ring is a well-established principle in medicinal chemistry. msu.edulibretexts.org Electron-donating groups (EDGs) like methoxy (-OCH3) and amino (-NH2) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease it. libretexts.orgnuph.edu.ua These electronic effects can impact interactions with the target protein, such as hydrogen bonding or π-π stacking. In one study on porphyrin derivatives, the introduction of groups with electron-withdrawing resonance effects enhanced the reduction facility of the photocatalyst, indicating a direct tuning of electronic properties. mdpi.com
For a series of 6-substituted purines, the substitution of electron-withdrawing groups on the benzhydryl moiety attached to the purine core led to increased potency. researchgate.netresearchgate.net This suggests that for the target in that study, a more electron-poor aromatic ring was favorable. Conversely, for other targets, electron-donating groups might be preferred to enhance binding.
The position of the substituent is also critical. Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's shape and dipole moment, potentially leading to different binding orientations or steric clashes within the target's active site. rsc.org Studies on the nitration of substituted benzenes show that the substituent's position dictates the sites of further chemical reactions, and similar positional effects govern biological interactions. msu.edulibretexts.org
| Modification on Phenyl Ring | Example Substituent | Electronic Effect | Potential Impact on Activity | Reference |
|---|---|---|---|---|
| Positional Isomerism | Move -OCH3 from meta to ortho/para | Alters dipole moment and steric profile | Could improve or hinder binding affinity due to changes in fit and electrostatic interactions. | rsc.org |
| Replacing with EWG | -Cl, -CF3, -NO2 | Electron-withdrawing | May increase potency by enhancing specific interactions or altering pKa. Potency increased in some purine series. | researchgate.netresearchgate.net |
| Replacing with EDG | -NH2, -OH, -CH3 | Electron-donating | May increase activity by enhancing hydrogen bonding or cation-π interactions. | libretexts.org |
Modifications at the 2, 7, and 9 positions of the purine ring are crucial for fine-tuning biological activity and selectivity.
Position 2: In the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, it was found that an arylpiperazinyl system at the 6-position was beneficial, whereas the use of bulky systems at the C-2 position was unfavorable for cytotoxic activity. nih.gov This indicates a steric constraint at the 2-position for that particular target. Similarly, for a series of PI3K inhibitors based on a 2,9-disubstituted-6-morpholino purine scaffold, the nature of the substituent at the 2-position was critical for isoform selectivity. mdpi.com
Positions 7 and 9: Alkylation of the purine core often leads to a mixture of N7 and N9 isomers, and their biological activities can differ significantly. nih.govacs.org The N9 position is generally the thermodynamically more stable product. acs.org For O6-benzylguanine derivatives acting as AGT inactivators, substitutions at the N9 position were well-tolerated and preserved activity, while any substitution at the N7 position led to a complete loss of activity. nih.gov This highlights a strict requirement for an unsubstituted N7 position for interaction with AGT. Conversely, for other biological targets, N7-substituted derivatives have shown interesting activities, including antiviral and anticancer effects. nih.govnih.gov The ability to achieve regioselective alkylation at either N7 or N9 is therefore a powerful tool in medicinal chemistry to generate distinct compound libraries. nih.govresearchgate.net For cytokinins, substitutions at the N9 position with alkyl or cycloalkyl groups significantly affect activity, often reducing it compared to the free base. mdpi.com
| Position Modified | Type of Modification | General Finding | Reference |
|---|---|---|---|
| C2 | Introduction of bulky groups | Often unfavorable for activity, suggesting steric limitations. | nih.gov |
| N7 vs. N9 | Substitution at N9 | Generally well-tolerated for AGT inactivators and other purine derivatives. | nih.gov |
| Substitution at N7 | Led to complete loss of activity for AGT inactivators, but can confer activity for other targets. | nih.govnih.gov |
Conformational Analysis and Stereochemical Influences on Target Binding Affinity
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is paramount for its interaction with a biological target. The flexible ether linkage in 6-[(3-methoxyphenyl)methoxy]-7H-purine allows the methoxyphenyl moiety to adopt various spatial orientations relative to the purine core. This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding pocket, but it can also be a liability if the energetically preferred conformation is not the one required for active binding.
Development of SAR Models for Predictive Compound Design within the Purine Scaffold
To rationalize the vast amount of SAR data and guide the design of new, more potent derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) are employed. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural properties, like steric and electrostatic fields. mdpi.com
For 2,6,9-trisubstituted purine derivatives with anticancer activity, 3D-QSAR models showed that steric properties could better explain the cytotoxicity than electronic properties. nih.gov These models generate contour maps that visualize regions where bulky groups increase or decrease activity, and where positive or negative electrostatic potential is favorable. mdpi.com Such models have been successfully used to identify novel small-molecule purine scaffolds as inhibitors of specific targets, such as Stat3. acs.org By using QSAR, researchers can predict the biological activity of virtual compounds before undertaking their synthesis, thereby saving time and resources and accelerating the drug discovery process. mdpi.commdpi.com The development of a robust QSAR model for this compound derivatives would allow for the virtual screening of large libraries of potential modifications, prioritizing the synthesis of compounds with the highest predicted affinity and desired biological profile. mdpi.com
Advanced Research Methodologies and Techniques in Purine Chemistry
Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are fundamental to the characterization of any newly synthesized chemical entity, including 6-[(3-methoxyphenyl)methoxy]-7H-purine. These methods provide detailed information about the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise arrangement of atoms. In a ¹H NMR spectrum, specific protons in the molecule will resonate at characteristic chemical shifts, and their splitting patterns reveal adjacent protons. For this compound, chemists would expect to see signals corresponding to the protons on the purine (B94841) core, the methoxy (B1213986) group, the phenyl ring, and the methylene (B1212753) bridge.
Mass Spectrometry (MS) determines the molecular weight of the compound with high accuracy, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS analysis can further corroborate the structure by showing the loss of specific fragments, such as the 3-methoxybenzyl group. nih.gov
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the aromatic rings, and C-O ether linkages.
The combined data from these techniques provide an unambiguous confirmation of the compound's identity and structure. nih.gov
Interactive Data Table: Illustrative Spectroscopic Data for this compound
The following table presents expected or typical data based on the analysis of the compound's structural fragments and related purine derivatives.
| Technique | Observation | Interpretation |
| ¹H NMR | Signals ~8.0-8.5 ppm | Protons on the purine ring (e.g., H-2, H-8) |
| Signals ~6.8-7.3 ppm | Protons on the 3-methoxyphenyl (B12655295) ring | |
| Signal ~5.6 ppm | Methylene protons (-O-CH₂-Ar) | |
| Signal ~3.8 ppm | Methoxy group protons (-OCH₃) | |
| Mass Spec (HRMS) | Precise m/z value | Confirms the molecular formula C₁₃H₁₂N₄O₂ |
| IR Spectroscopy | Bands at ~3100-3000 cm⁻¹ | Aromatic C-H stretching |
| Bands at ~1600-1450 cm⁻¹ | C=C and C=N stretching in aromatic rings | |
| Bands at ~1250-1000 cm⁻¹ | C-O ether stretching |
X-ray Crystallographic Studies of Purine-Target Complexes for Atomic-Level Structural Insights
X-ray crystallography provides the most definitive, high-resolution structural information available, revealing the three-dimensional arrangement of atoms in a crystalline solid. nih.gov When a purine derivative is successfully co-crystallized with its biological target (typically a protein or enzyme), this technique offers unparalleled insights into the binding interactions at an atomic level. researchgate.net
This method involves directing a beam of X-rays onto a crystal of the purine-protein complex. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.
For a compound like this compound, crystallographic data would precisely show:
The conformation of the molecule when bound to its target.
The specific amino acid residues in the protein's binding pocket that interact with the purine.
The exact nature of the intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the purine and phenyl rings and the protein. researchgate.net
High-Throughput In Vitro Assays for Molecular Target Profiling and Mechanistic Elucidation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against specific biological targets. bmglabtech.comwikipedia.org A purine derivative like this compound would be subjected to a battery of HTS assays to profile its activity across a wide range of potential targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. nih.gov
The process typically involves:
Assay Miniaturization: Using microtiter plates (e.g., 384- or 1536-well formats) to test small quantities of the compound.
Robotics and Automation: Employing automated liquid handlers and robotic systems to prepare plates and add reagents, ensuring high speed and reproducibility. wikipedia.org
Sensitive Detection: Using advanced plate readers to measure the assay signal, which could be fluorescence, luminescence, or absorbance, to quantify the compound's effect on the target.
The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired activity in a primary screen. bmglabtech.com These hits are then subjected to further testing to confirm their activity and determine their mechanism of action. This approach allows researchers to efficiently identify the most promising biological targets for a given purine derivative and provides a starting point for lead optimization. all-chemistry.com
Integration of Cheminformatics Tools for Compound Library Analysis and Design
Cheminformatics applies computational methods to solve chemical problems, playing a crucial role in the analysis of large compound libraries and the rational design of new molecules. broadinstitute.orgnih.gov For purine chemistry, these tools are indispensable for navigating the vast chemical space and prioritizing synthetic efforts.
Key applications include:
Library Analysis: Cheminformatics tools are used to analyze the diversity and properties of existing purine libraries. nih.gov This involves calculating various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to ensure the library covers a broad and relevant chemical space.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.netnih.gov By building a QSAR model from a series of purine analogs, researchers can predict the activity of new, unsynthesized derivatives. mdpi.commdpi.com This helps in designing compounds with potentially improved potency before committing to their synthesis. researchgate.netnih.gov
Virtual Screening: Computational docking can be used to screen virtual libraries of purine derivatives against the three-dimensional structure of a biological target. This in silico method predicts the binding affinity and orientation of compounds in the target's active site, helping to identify promising candidates for synthesis and in vitro testing. nih.gov
The integration of these computational tools streamlines the drug discovery process, making it more efficient and targeted. It allows researchers to leverage existing data to make informed decisions, ultimately accelerating the journey from an initial compound to a potential therapeutic agent.
Future Research Directions and Lead Optimization Paradigms for 6 3 Methoxyphenyl Methoxy 7h Purine Analogs
Strategies for Enhancing Molecular Selectivity and Potency in Research Probes
The optimization of lead compounds into highly selective and potent research probes is a critical step in drug discovery. For analogs of 6-[(3-methoxyphenyl)methoxy]-7H-purine, future efforts will likely focus on systematic structure-activity relationship (SAR) studies and computational approaches to refine their interaction with biological targets.
Key strategies include:
Systematic Structural Modifications : A primary strategy involves the systematic modification of the purine (B94841) core at various positions (C2, N9, C8) and the methoxy-substituted benzyl (B1604629) group at the C6-alkoxy side chain. mdpi.com A study on 6-alkoxy purine analogs demonstrated that exploring the structural features at these positions can lead to the identification of derivatives with superior potency and cell-type selectivity. ugr.esnih.gov For instance, altering the substituents on the phenyl ring or changing the length and flexibility of the alkoxy linker could significantly impact binding affinity and selectivity.
Computational and 3D-QSAR Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can elucidate how steric and electronic properties of the molecule influence its biological activity. mdpi.com Such models can guide the rational design of new analogs by predicting which modifications are likely to enhance potency. For example, 3D-QSAR analysis might reveal that bulky substituents at a specific position are unfavorable, while electron-withdrawing groups on the phenyl ring could enhance target engagement. mdpi.com
Target-Focused Library Synthesis : Creating focused libraries of analogs around the this compound scaffold allows for efficient screening against a panel of related biological targets (e.g., a kinase family) to identify compounds with high selectivity for a single target. This approach helps in minimizing off-target effects, a crucial attribute for a high-quality research probe. ugr.es
Incorporation of Flexibility : Introducing conformational flexibility into the molecule, for instance by modifying the linker between the purine core and the phenyl ring, can allow for an optimal fit within the target's binding site. mdpi.com This strategy of creating "fleximer" analogues can facilitate new structural interactions and improve binding affinity. mdpi.com
| Strategy | Description | Application to Purine Analogs |
|---|---|---|
| Systematic SAR | Iterative synthesis and testing of analogs with minor structural changes to map the relationship between structure and biological activity. | Modifying substituents on the purine core (C2, N9) and the 6-alkoxy side chain to improve target binding and reduce off-target activity. mdpi.comugr.es |
| 3D-QSAR Modeling | Computational method that correlates the 3D properties of molecules with their biological activity to guide rational design. | Predicting the impact of steric and electronic modifications to enhance the cytotoxic or inhibitory potency of the purine scaffold. mdpi.com |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. | Replacing the methoxyphenyl group with other aromatic or heteroaromatic rings to explore new binding interactions and improve selectivity. uniroma1.it |
| Kinetic Optimization | Designing compounds with optimized target association and dissociation rates (binding kinetics) to achieve a more durable biological effect. | Fine-tuning the structure to prolong the residence time of the analog on its target protein, potentially leading to enhanced in vivo efficacy. |
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies in Purine Derivative Exploration
Modern drug discovery increasingly relies on innovative approaches like FBDD and scaffold hopping to identify novel chemical entities with desirable drug-like properties. These methodologies offer powerful alternatives to traditional high-throughput screening.
Fragment-Based Drug Discovery (FBDD) involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. The structural information from these weakly bound fragments is then used to "grow" or combine them into a more potent lead compound. For purine derivatives, the purine core itself can be considered a well-established fragment that binds to the ATP pocket of many enzymes. researchgate.net The FBDD approach could involve:
Identifying novel fragments that bind to regions adjacent to the purine binding site on a target protein.
Linking these fragments to the this compound core to create new, more potent, and selective molecules.
Scaffold Hopping aims to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its essential pharmacophoric features. uniroma1.it This is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. uniroma1.itacs.org For the 6-alkoxy purine series, scaffold hopping could involve replacing the purine core with other heterocyclic systems that can present the key side chains in a similar spatial orientation. For example, a successful scaffold hop from thieno[3,2-d]pyrimidines to 6,8-disubstituted purines has been used to develop new anaplastic lymphoma kinase (ALK) inhibitors. nih.gov Similarly, pyridine-annulated purine analogs have been designed using a scaffold-hopping and hybridization strategy to discover novel anticancer agents. rsc.orgresearchgate.net
| Methodology | Principle | Potential Application |
|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Building high-affinity ligands by identifying and linking low-molecular-weight fragments that bind to the target. | Using the purine core as an anchor and linking it with novel fragments to explore new interactions within the target's binding site. |
| Scaffold Hopping | Replacing the central molecular core (scaffold) with a functionally equivalent but structurally different one. uniroma1.it | Replacing the 7H-purine core with other bioisosteric heterocycles (e.g., pyrazolopyrimidines, deazapurines) to generate novel chemotypes with improved properties. nih.gov |
Exploration of Novel Biological Targets for Purine Derivatives
The structural similarity of purines to endogenous molecules like ATP gives them access to a vast range of biological targets. researchgate.net While many purine analogs have been developed as kinase inhibitors, their therapeutic potential extends far beyond this class of enzymes. nih.govrsc.org Future research on analogs of this compound should include screening against novel and emerging biological targets.
Potential target classes for exploration include:
Purinergic Receptors : The purinergic system, which includes P1 (adenosine) receptors and P2 (ATP/ADP) receptors, regulates a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function. nih.govphysiology.orgwikipedia.org These receptors are increasingly recognized as therapeutic targets for conditions like bipolar disorder, immune-mediated inflammatory diseases, and cardiovascular disease. nih.govphysiology.orgnih.gov Analogs of this compound could be evaluated for agonist or antagonist activity at various P1 or P2 receptor subtypes.
Bromodomains : Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and are implicated in cancer and inflammation. Initial studies have shown that purine fragments can interact with human bromodomains, including BRD9, suggesting that purine-based compounds could be developed as potent and selective bromodomain inhibitors. mdpi.com
Dual-Target Inhibitors : A growing strategy in drug discovery is the design of single molecules that can modulate two distinct biological targets. nih.gov For example, purine derivatives have been developed as dual inhibitors of Janus kinase 2 (JAK2) and BRD4, showing potential in treating myeloproliferative neoplasms and inflammatory diseases. nih.gov The 6-alkoxy purine scaffold could serve as a template for designing such multi-target agents.
Enzymes of Purine Metabolism : Enzymes within the purine biosynthesis and salvage pathways, such as purine nucleoside phosphorylase (PNP), are validated targets for immunosuppressive and anticancer therapies. mdpi.comnih.gov Novel purine analogs could be designed to inhibit these enzymes, thereby disrupting nucleotide metabolism in pathogenic cells.
Development of Advanced Chemical Probes for Purinergic System Research and Related Biological Pathways
High-quality chemical probes are indispensable tools for dissecting complex biological pathways. By modifying the this compound scaffold, a new generation of advanced probes could be developed to study the purinergic system and other purine-dependent pathways with high precision.
Types of advanced chemical probes that could be developed include:
Fluorescent Ligands : Attaching a fluorescent dye (fluorophore) to a selective purine analog creates a probe that can be used to visualize receptors on living cells, study ligand-receptor binding kinetics, and investigate receptor oligomerization through techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov Fluorescent ligands for several adenosine (B11128) and P2Y receptors have already been reported and are valuable pharmacological tools. nih.gov
Radioligands for PET Imaging : Incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into a potent and selective purine analog would enable its use as a tracer for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of target proteins in vivo, which is invaluable for drug development and understanding disease pathology. nih.govresearchgate.net
Affinity-Based Probes : These probes are designed to bind covalently to their target protein upon activation (e.g., by light), allowing for the isolation and identification of the target protein from complex biological samples. This is particularly useful for target validation and identifying off-targets. acs.org A clickable handle, such as an alkyne or azide, can also be incorporated to facilitate downstream analysis via click chemistry.
Genetically Encoded Biosensors : While not direct derivatives, the knowledge gained from potent and selective small molecules like purine analogs can inform the design of genetically encoded biosensors. These protein-based sensors can detect the presence of extracellular ATP or adenosine with high spatial and temporal resolution, providing dynamic insights into purinergic signaling in real-time. purdue.edupurdue.edu
The development of these advanced probes from the this compound scaffold would significantly contribute to our understanding of purine-related biological pathways and aid in the validation of new therapeutic targets.
Q & A
Q. What are the established synthetic routes for 6-[(3-methoxyphenyl)methoxy]-7H-purine, and what are the critical reaction conditions?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds like 6-alkoxy purines are synthesized using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to deprotonate the hydroxyl group of the methoxyphenyl moiety, followed by reaction with a purine chloride precursor. Critical conditions include:
- Strict anhydrous environments to prevent side reactions.
- Temperature control (e.g., reflux at 60–80°C for 1–2 hours to ensure complete substitution).
- Purification via flash chromatography or preparative HPLC to isolate the target compound .
Yields for similar reactions range from 30% to 75%, depending on steric and electronic factors of substituents .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the methoxy group (OCH₃) typically resonates at δ ~3.8–4.0 ppm in ¹H NMR, while purine protons appear as distinct singlets (e.g., H-8 at δ ~8.3 ppm). ¹³C NMR can confirm the benzyl ether linkage (C-O-C) at ~70–80 ppm .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) validate purity (>95%) and molecular ion peaks .
- X-ray Crystallography : If crystalline, this confirms the 3D structure and regiochemistry of substitution .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards of volatile solvents (e.g., THF) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis yield of this compound?
Methodological Answer: A 2³ factorial design can evaluate three factors:
- Factor A : Reaction temperature (levels: 60°C vs. 80°C).
- Factor B : Molar ratio of NaH to purine chloride (levels: 1.2:1 vs. 2:1).
- Factor C : Solvent (THF vs. DMF).
Procedure :
Conduct 8 experiments (2³ combinations) in duplicate.
Analyze yields via ANOVA to identify significant interactions (e.g., higher temperatures in THF may improve yields by 20%).
Validate optimal conditions with a central composite design (CCD) for robustness .
Q. What methodologies are effective in resolving contradictory NMR data when characterizing substituent effects in this compound derivatives?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve overlapping peaks by analyzing chemical shift changes at different temperatures (e.g., -40°C to 80°C).
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons by correlating coupling patterns and heteronuclear single-quantum coherence.
- DFT Calculations : Predict NMR chemical shifts using density functional theory (e.g., B3LYP/6-311+G(d,p)) to validate experimental assignments .
Q. What strategies are employed to assess the environmental impact and degradation pathways of this compound in ecological studies?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation via LC-MS. Major products (e.g., demethylated derivatives) indicate cleavage of the methoxy group .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values). Correlate results with logP values to predict bioaccumulation potential .
- Ozone Reactivity : Measure reaction rates with atmospheric ozone using GC-MS to evaluate tropospheric persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
